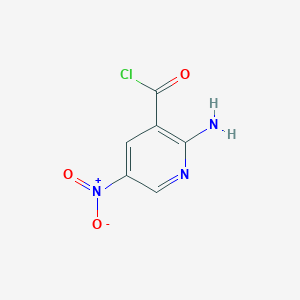
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate is a chemical compound known for its unique structural features and reactivity. It contains an isothiocyanate group and a trifluoromethyl group attached to a benzoate ester. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl alcohol to produce the ester. Finally, the ester is treated with potassium thiocyanate to introduce the isothiocyanate group .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, secondary amines, and thiols are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Oxidation and Reduction: Strong oxidizing or reducing agents may be used, depending on the desired transformation.
Major Products Formed
Thioureas: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Resulting from hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce isothiocyanate and trifluoromethyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles in proteins and enzymes.
Medicine: Explored for its potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of stable thiourea derivatives. This reactivity is exploited in various applications, including the modification of proteins and the development of enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Similar structure but lacks the ester group.
Ethyl 3-(trifluoromethyl)benzoate: Similar structure but lacks the isothiocyanate group.
3-Isothiocyanato-5-(trifluoromethyl)benzoic acid: Similar structure but has a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate is unique due to the presence of both the isothiocyanate and trifluoromethyl groups, which impart distinct reactivity and properties. This combination makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
918123-63-4 |
|---|---|
Molekularformel |
C11H8F3NO2S |
Molekulargewicht |
275.25 g/mol |
IUPAC-Name |
ethyl 3-isothiocyanato-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H8F3NO2S/c1-2-17-10(16)7-3-8(11(12,13)14)5-9(4-7)15-6-18/h3-5H,2H2,1H3 |
InChI-Schlüssel |
ZMPHZVRLNBPKTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC(=C1)N=C=S)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


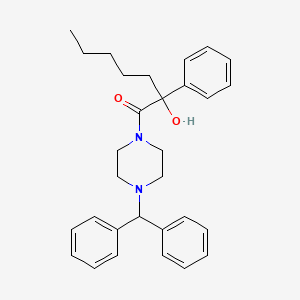
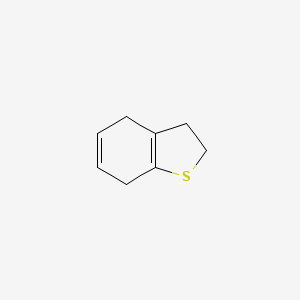
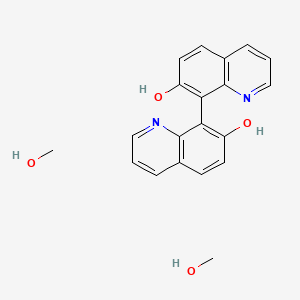
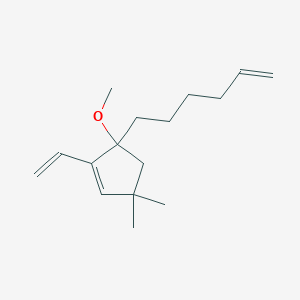
![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)
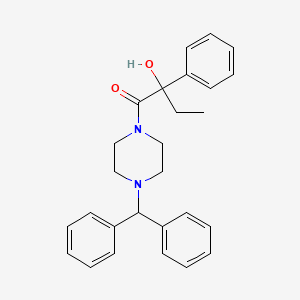
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
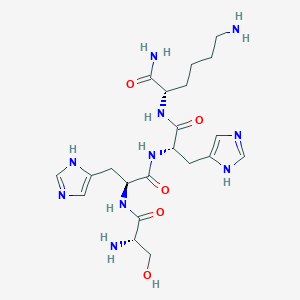

![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)

